4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide
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Overview
Description
4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including bromine, chlorine, furan, and sulfonamide, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonation: Addition of a sulfonamide group to the benzene ring.
Furan Substitution: Attachment of the furan ring to the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could result in various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloro-N-(2-furylmethyl)benzenesulfonamide: Lacks the methyl group.
4-bromo-2-chloro-N-(2-thienylmethyl)-5-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
4-bromo-2-chloro-N-(2-furylmethyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
The unique combination of bromine, chlorine, furan, and sulfonamide groups in 4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide imparts distinct chemical properties, making it a valuable compound for various applications. Its structural complexity allows for diverse chemical reactions and potential biological activities.
Properties
Molecular Formula |
C12H11BrClNO3S |
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Molecular Weight |
364.64 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrClNO3S/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
InChI Key |
VPDAYUXWWIRTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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